molecular formula C18H17FN4O2 B2733337 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034310-19-3

3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2733337
CAS No.: 2034310-19-3
M. Wt: 340.358
InChI Key: IYIBIKRIVRJUBT-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with fluorine, methoxy, pyrazole, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3-fluoro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with an amine to yield the benzamide.

    Introduction of the Pyrazole Group:

    Formation of the Pyridine Substituent: The final step involves the coupling of the pyrazole-substituted benzamide with 2-bromo-3-pyridinemethanol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-fluoro-4-formyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide.

Scientific Research Applications

3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential therapeutic effects and pharmacokinetic properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methoxy-N-((2-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide: Lacks the methyl group on the pyrazole ring.

    3-chloro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide: Substitutes chlorine for fluorine.

    3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)benzamide: Pyridine ring is substituted at a different position.

Uniqueness

The uniqueness of 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-23-11-14(10-22-23)17-13(4-3-7-20-17)9-21-18(24)12-5-6-16(25-2)15(19)8-12/h3-8,10-11H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIBIKRIVRJUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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